molecular formula C20H20N4O2 B2562573 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide CAS No. 2034382-81-3

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide

Cat. No.: B2562573
CAS No.: 2034382-81-3
M. Wt: 348.406
InChI Key: FYKBDDQFBBTEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide is a chemical compound of significant interest in pharmaceutical and agrochemical research. It features a 1-methyl-1H-pyrazole scaffold linked to a phenylbutanamide group via a pyridine-methyl bridge. The 1-methyl-1H-pyrazole moiety is a privileged structure in medicinal chemistry, frequently employed in the synthesis of compounds with diverse biological activities . This specific molecular architecture makes it a valuable intermediate for researchers exploring new chemical entities. Potential Research Applications: This compound is primarily intended for use as a key intermediate in organic synthesis and drug discovery campaigns. Its structure suggests potential utility in developing inhibitors for various biological targets. The pyrazole core is a common feature in compounds studied for kinase inhibition . Researchers may investigate this molecule and its derivatives for potential applications in areas such as anticancer research, given that pyrazole-containing compounds have been advanced as specific inhibitors of kinases like c-Met/Ron and RET . Furthermore, structurally similar pyrazole amide derivatives have been synthesized and evaluated for their antibacterial activity , particularly against resistant bacterial strains . Handling and Compliance: This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-24-14-18(13-23-24)17-9-15(10-21-12-17)11-22-20(26)8-7-19(25)16-5-3-2-4-6-16/h2-6,9-10,12-14H,7-8,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKBDDQFBBTEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide typically involves multiple steps. One common method includes the Buchwald–Hartwig arylamination, which is a palladium-catalyzed coupling reaction between an aryl halide and an amine . This reaction is followed by a highly regioselective nucleophilic aromatic substitution to introduce the pyrazole moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .

Comparison with Similar Compounds

Key Structural Features and Differences

Table 1: Structural Comparison of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide and Analogs

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyridine-Pyrazole 4-Oxo-4-phenylbutanamide ~393.4 (calculated) Not Reported
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole-Pyridine 3,4-Dichlorobenzamide, morpholinomethyl ~502.9 220–222
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amide Pyrazole-Thiazole Varied alkyl/aryl amides ~400–450 160–185
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine-Chromene Fluorophenyl, sulfonamide ~589.1 175–178
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide Pyrazole-Tetrazole Bis-methylbutylphenoxy, butanamide ~741.0 Not Reported

Key Observations :

  • Heterocyclic Diversity : The target compound’s pyridine-pyrazole core distinguishes it from thiazole-pyridine () or pyrazolopyrimidine-chromene hybrids ().
  • Bioactivity Inference : Pyrazole-thiazole analogs () exhibit antimicrobial activity, suggesting that the target compound’s pyrazole-pyridine core may share similar interactions with bacterial targets .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Compound Name / ID LogP (Predicted) Solubility (mg/mL) Reported Bioactivity
Target Compound ~2.5 ~0.1 (aqueous) Not reported; inferred kinase/antimicrobial potential
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) ~3.8 <0.01 Kinase inhibition (hypothesized)
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amide ~3.2 0.05–0.1 Antibacterial (MIC: 8–32 µg/mL against S. aureus)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ~4.1 <0.01 Anticancer (IC₅₀: 0.5–2 µM in kinase assays)

Critical Analysis :

  • Lipophilicity : The target compound’s lower predicted LogP (~2.5) compared to analogs like 4d (~3.8) suggests better aqueous solubility, critical for oral bioavailability.
  • Antimicrobial Potential: Structural alignment with pyrazole-thiazole derivatives () implies possible activity against Gram-positive bacteria, though direct testing is required .
  • Kinase Targeting : The pyridine-pyrazole scaffold resembles kinase inhibitors (e.g., crizotinib), but the absence of a halogen or sulfonamide group (cf. ) may reduce potency against specific kinases .

Research Findings and Implications

  • Synthetic Feasibility: The target compound could be synthesized via methods analogous to , using condensation reactions between pyrazole precursors and 4-oxo-4-phenylbutanoyl chloride.
  • SAR Insights: The 1-methylpyrazole group may enhance metabolic stability compared to unsubstituted pyrazoles.
  • Gaps in Data: No direct crystallographic or activity data exist for the target compound. Future studies should prioritize X-ray structure determination (using SHELX programs, as in ) and in vitro screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.